molecular formula C9H11ClO2 B13800002 6-(2-Chloropropanoyl)cyclohex-2-en-1-one CAS No. 76430-36-9

6-(2-Chloropropanoyl)cyclohex-2-en-1-one

Cat. No.: B13800002
CAS No.: 76430-36-9
M. Wt: 186.63 g/mol
InChI Key: WXVWCAJUSWMMQE-UHFFFAOYSA-N
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Description

6-(2-Chloropropanoyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H11ClO2 It is a derivative of cyclohexenone, featuring a chloropropanoyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloropropanoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chloropropanoyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloropropanoyl)cyclohex-2-en-1-one is unique due to the presence of both a chloropropanoyl group and a cyclohexene ring.

Properties

CAS No.

76430-36-9

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

6-(2-chloropropanoyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H11ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h3,5-7H,2,4H2,1H3

InChI Key

WXVWCAJUSWMMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CCC=CC1=O)Cl

Origin of Product

United States

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